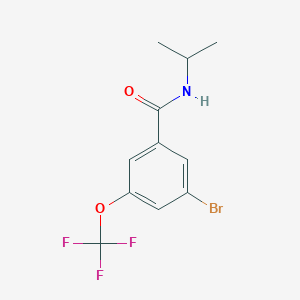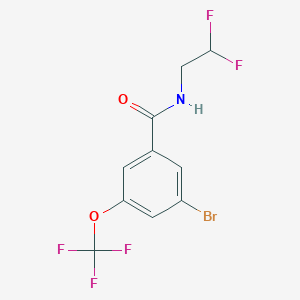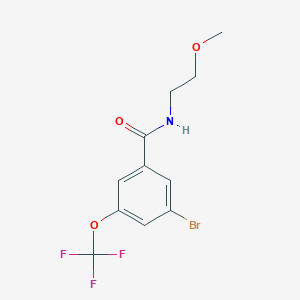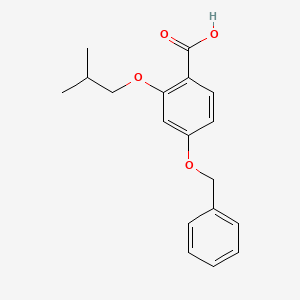
1-(3-Bromo-5-methoxybenzyl)piperidine
描述
1-(3-Bromo-5-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methoxy group attached to a benzyl moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methoxybenzyl)piperidine can be synthesized through a multi-step process involving the reaction of 3-bromo-5-methoxybenzaldehyde with piperidine. The reaction typically involves the use of a solvent such as dichloromethane and a reducing agent like sodium borohydride. The reaction mixture is stirred at low temperatures and then allowed to warm to ambient temperature before being quenched with water and extracted with an organic solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
化学反应分析
Types of Reactions: 1-(3-Bromo-5-methoxybenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new functionalized piperidine derivative.
科学研究应用
1-(3-Bromo-5-methoxybenzyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in receptor binding studies.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on various biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism of action of 1-(3-Bromo-5-methoxybenzyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
- 1-(3-Bromo-4-methoxybenzyl)piperidine
- 1-(5-Bromo-2-methoxybenzyl)piperidine
Comparison: 1-(3-Bromo-5-methoxybenzyl)piperidine is unique due to the specific positioning of the bromine and methoxy groups on the benzyl ring. This positioning can affect the compound’s reactivity and binding properties compared to similar compounds. For instance, the difference in the position of the methoxy group in 1-(3-Bromo-4-methoxybenzyl)piperidine can lead to variations in its chemical behavior and applications .
属性
IUPAC Name |
1-[(3-bromo-5-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-8-11(7-12(14)9-13)10-15-5-3-2-4-6-15/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQUTBCZRXJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















